molecular formula C5H10N2O2 B14702808 N-Butyl-N-nitrosoformamide CAS No. 14300-10-8

N-Butyl-N-nitrosoformamide

Cat. No.: B14702808
CAS No.: 14300-10-8
M. Wt: 130.15 g/mol
InChI Key: LYTFOMMQXICLRT-UHFFFAOYSA-N
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Description

N-Butyl-N-nitrosoformamide is a chemical compound belonging to the class of nitrosamides. It is characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential carcinogenic properties .

Preparation Methods

N-Butyl-N-nitrosoformamide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions .

Chemical Reactions Analysis

N-Butyl-N-nitrosoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can convert this compound into other compounds.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include tert-butyl nitrite and nitrosonium ions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-N-nitrosoformamide has several scientific research applications:

    Chemistry: It is used in the synthesis of various nitroso compounds and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrosation.

    Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-nitrosoformamide involves the formation of reactive electrophilic species. These species can alkylate nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects . The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various chemical transformations.

Comparison with Similar Compounds

N-Butyl-N-nitrosoformamide can be compared with other nitrosamides, such as N-nitrosoureas and N-nitrosoguanidines. These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For example, N-nitrosoureas are commonly used in cancer treatment due to their ability to cross-link DNA .

Similar compounds include:

  • N-nitrosoureas
  • N-nitrosoguanidines
  • N-nitrosocarbamates

Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.

Properties

CAS No.

14300-10-8

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-butyl-N-nitrosoformamide

InChI

InChI=1S/C5H10N2O2/c1-2-3-4-7(5-8)6-9/h5H,2-4H2,1H3

InChI Key

LYTFOMMQXICLRT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=O)N=O

Origin of Product

United States

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